molecular formula C18H22O2 B073918 9beta-Estrone CAS No. 1225-03-2

9beta-Estrone

Cat. No. B073918
CAS RN: 1225-03-2
M. Wt: 270.4 g/mol
InChI Key: DNXHEGUUPJUMQT-DFGXFYAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9beta-Estrone is a type of estrogen hormone that is produced in the body and plays a crucial role in various physiological processes. It is also known as 9beta-hydroxyestrone or 9beta-OHE1. In recent years, 9beta-Estrone has gained significant attention in the scientific community due to its potential applications in various fields such as cancer research, drug development, and environmental monitoring.

Mechanism Of Action

The mechanism of action of 9beta-Estrone is not fully understood. However, it is believed to act through estrogen receptors (ERs) and play a role in the regulation of gene expression. It has been found to bind to both ER-alpha and ER-beta receptors, which are present in various tissues throughout the body.

Biochemical And Physiological Effects

9beta-Estrone has various biochemical and physiological effects on the body. It has been found to regulate bone metabolism, lipid metabolism, and glucose metabolism. It also plays a role in the regulation of the menstrual cycle and pregnancy. In addition, 9beta-Estrone has been found to have anti-inflammatory properties and can reduce oxidative stress in the body.

Advantages And Limitations For Lab Experiments

One of the advantages of using 9beta-Estrone in lab experiments is its potential as a drug target for the treatment of breast cancer. It can also be used in environmental monitoring to detect the presence of estrogenic compounds. However, the synthesis of 9beta-Estrone is a complex process that requires expertise in organic chemistry. In addition, the mechanism of action of 9beta-Estrone is not fully understood, which limits its potential applications in certain areas of research.

Future Directions

There are several future directions for research on 9beta-Estrone. One direction is to further investigate its potential as a drug target for the treatment of breast cancer. Another direction is to explore its role in the regulation of bone metabolism and its potential as a treatment for osteoporosis. In addition, further research is needed to fully understand the mechanism of action of 9beta-Estrone and its potential applications in various fields of research.
Conclusion:
In conclusion, 9beta-Estrone is a type of estrogen hormone that has various potential applications in scientific research. It can be synthesized from estrone using various chemical methods and has been found to have anti-cancer properties, regulate bone metabolism, and play a role in the regulation of the menstrual cycle and pregnancy. Despite its potential advantages, the synthesis of 9beta-Estrone is a complex process that requires expertise in organic chemistry, and its mechanism of action is not fully understood. Further research is needed to fully explore its potential applications in various fields of research.

Synthesis Methods

9beta-Estrone can be synthesized from estrone by using various chemical methods. One of the most commonly used methods involves the oxidation of estrone with potassium permanganate or chromium trioxide. Another method involves the use of enzymes such as cytochrome P450 enzymes to convert estrone into 9beta-Estrone. The synthesis of 9beta-Estrone is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

9beta-Estrone has various applications in scientific research. It has been found to have anti-cancer properties and can inhibit the growth of breast cancer cells. It has also been used in drug development as a potential drug target for the treatment of breast cancer. In addition, 9beta-Estrone has been used in environmental monitoring to detect the presence of estrogenic compounds in water and soil samples.

properties

CAS RN

1225-03-2

Product Name

9beta-Estrone

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(8R,9R,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15+,16-,18-/m0/s1

InChI Key

DNXHEGUUPJUMQT-DFGXFYAUSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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